N-Boc-L-felinine

Description

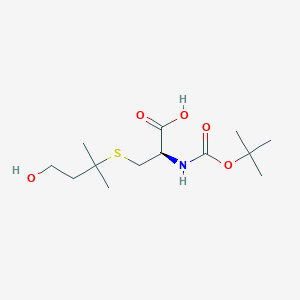

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(4-hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO5S/c1-12(2,3)19-11(18)14-9(10(16)17)8-20-13(4,5)6-7-15/h9,15H,6-8H2,1-5H3,(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRDNPCXPITQHX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C)(C)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572497 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879207-98-4 | |

| Record name | N-(tert-Butoxycarbonyl)-S-(4-hydroxy-2-methylbutan-2-yl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of N-Boc-L-felinine from L-cysteine

An In-depth Technical Guide to the Synthesis of N-Boc-L-felinine from L-cysteine

Abstract

L-Felinine, a unique sulfur-containing amino acid found in the urine of Felidae, is a critical precursor to potent pheromones and territorial markers.[1] Its complex structure and biological significance make it a molecule of interest for researchers in chemical ecology, veterinary science, and drug development. This technical guide provides a comprehensive, field-proven methodology for the chemical synthesis of N-tert-butoxycarbonyl-L-felinine (this compound), a stable, protected derivative suitable for further chemical manipulation or research applications. The synthesis is approached via a robust two-step process commencing from the readily available amino acid L-cysteine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into process optimization and validation, targeting an audience of researchers, chemists, and drug development professionals.

Introduction: The Significance of L-Felinine and the Rationale for N-Boc Protection

Felinine, chemically known as (2R)-2-amino-3-((3-hydroxy-1,1-dimethylpropyl)thio)propanoic acid, is a mammalian metabolite with a distinct biological role.[2] In felines, it is biosynthesized from cysteine and an isopentenyl pyrophosphate-derived moiety.[1] Its primary known function is as a precursor to 3-mercapto-3-methylbutan-1-ol (MMB), a volatile thiol that constitutes a key component of the characteristic odor of cat urine, used for territorial marking.[3] The enzymatic regulation of felinine production is closely linked to testosterone levels, resulting in significantly higher concentrations in the urine of intact male cats.[3]

Direct synthesis and handling of L-felinine can be challenging due to the reactivity of its free amino group, which can participate in side reactions. For instance, the N-terminal can react with urea, a major component of urine.[4] The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the primary amine of the cysteine backbone offers several distinct advantages:

-

Enhanced Stability: The Boc group prevents unwanted side reactions at the nitrogen terminus, increasing the compound's stability during synthesis and storage.[5]

-

Improved Solubility: Boc-protected amino acids often exhibit improved solubility in common organic solvents used for synthesis and purification.[5]

-

Versatility in Further Synthesis: this compound serves as a versatile building block for solid-phase peptide synthesis (SPPS) or other derivatization chemistries, allowing for its incorporation into larger, more complex molecules.[6]

This guide, therefore, focuses on the preparation of this stable and synthetically useful intermediate.

Overall Synthetic Strategy

The is efficiently achieved in two primary stages. This strategy is designed for clarity, high yield, and reproducibility.

-

N-Terminal Protection: The first stage involves the selective protection of the amino group of L-cysteine using di-tert-butyl dicarbonate (Boc)₂O. This reaction shields the amine's nucleophilicity, preventing it from interfering in the subsequent S-alkylation step.

-

Thiol Side-Chain Alkylation: The second stage is the formation of the characteristic thioether bond. This is accomplished via a Michael addition reaction between the thiol group of N-Boc-L-cysteine and 2-methyl-3-buten-2-ol, an isoprenoid-derived precursor, under acidic catalysis. This specific reaction directly constructs the unique S-(3-hydroxy-1,1-dimethylpropyl) side chain of felinine.

Caption: Overall workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-tert-butoxycarbonyl-L-cysteine (2)

This protocol outlines the protection of the amino group of L-cysteine. The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity towards the electrophilic carbonyls of the Boc anhydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| L-Cysteine (1) | 121.16 | 5.00 g | 41.27 |

| Di-tert-butyl dicarbonate | 218.25 | 9.90 g | 45.35 (1.1 eq) |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10.40 g | 123.8 (3.0 eq) |

| Dioxane | - | 50 mL | - |

| Water (Deionized) | - | 50 mL | - |

| Ethyl Acetate | - | 200 mL | - |

| 1M Hydrochloric Acid | - | As needed | - |

| Brine (Saturated NaCl) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve L-cysteine (5.00 g, 41.27 mmol) and sodium bicarbonate (10.40 g, 123.8 mmol) in a mixture of 50 mL of water and 50 mL of dioxane. Stir the mixture at room temperature until all solids have dissolved.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (9.90 g, 45.35 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the reaction mixture to stir vigorously at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching & Extraction):

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath.

-

Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 1M HCl. Gas evolution (CO₂) will be observed.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield N-Boc-L-cysteine (2) as a white solid or viscous oil. The product is typically used in the next step without further purification.

-

Expected Yield: ~85-95%.

-

Caption: Simplified mechanism for the N-Boc protection of L-cysteine.

Protocol 2: Synthesis of this compound (3)

This step involves the crucial C-S bond formation via an acid-catalyzed Michael addition. The thiol of N-Boc-L-cysteine acts as a nucleophile, attacking the protonated double bond of 2-methyl-3-buten-2-ol. The tertiary alcohol in the reactant directly installs the required hydroxylated side chain.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|

| N-Boc-L-cysteine (2) | 221.27 | 5.00 g | 22.6 |

| 2-methyl-3-buten-2-ol | 86.13 | 2.92 g (3.6 mL) | 33.9 (1.5 eq) |

| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | ~0.28 mL | ~2.26 (0.1 eq) |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-L-cysteine (5.00 g, 22.6 mmol) in 100 mL of anhydrous dichloromethane.

-

Addition of Reagents: To the stirring solution, add 2-methyl-3-buten-2-ol (3.6 mL, 33.9 mmol).

-

Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add boron trifluoride etherate (0.28 mL, 2.26 mmol) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up (Quenching & Extraction):

-

Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine all organic layers.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound (3) as a white solid or pale oil.

-

Expected Yield: ~60-75%.

-

Caption: Mechanism for the S-alkylation step forming the felinine side chain.

Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation | Signals corresponding to the Boc group (~1.4 ppm), cysteine backbone protons, and the unique S-(CH₂)-C(CH₃)₂-(CH₂)-OH side chain protons. |

| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms, including the Boc carbonyl, cysteine carbons, and the five distinct carbons of the felinine side chain. |

| Mass Spec (ESI) | Molecular Weight Verification | Detection of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of this compound (C₁₃H₂₅NO₅S, MW = 307.41 g/mol ). |

| HPLC | Purity Assessment | A single major peak under appropriate chromatographic conditions, indicating high purity (>95%). |

Field Insights & Troubleshooting

-

Expertise & Causality: The choice of BF₃·OEt₂ as a catalyst is critical. As a Lewis acid, it effectively activates the alkene for nucleophilic attack without being overly harsh, which could risk cleaving the acid-labile Boc group. Anhydrous conditions are paramount in this step to prevent catalyst deactivation and unwanted side reactions.

-

Trustworthiness through Self-Validation: During the S-alkylation step (Protocol 2), a common side reaction is the formation of a disulfide bond from the N-Boc-L-cysteine starting material. This can be minimized by maintaining a strict inert atmosphere. The presence of this dimer can be easily checked by LC-MS during reaction monitoring. If significant dimer formation is observed, it suggests oxygen contamination.

-

Purification Challenges: The polarity of this compound, imparted by both the carboxylic acid and the hydroxyl group, can sometimes lead to tailing on silica gel columns. This can be mitigated by adding a small amount (0.5-1%) of acetic acid to the chromatography eluent system.

Conclusion

The two-step synthetic route presented in this guide provides a reliable and scalable method for producing this compound from L-cysteine. By first protecting the amine functionality and then performing a targeted S-alkylation, this strategy offers high yields and excellent control over the final product's structure. The resulting this compound is a stable, valuable intermediate for advanced research into feline chemical signaling, the development of novel pheromone-based products, or for incorporation into complex peptide structures.

References

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Polymer Chemistry. Retrieved from [Link]

- Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588.

-

Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. PubMed. Retrieved from [Link]

- Procopio, A., et al. (2006).

-

Luisier, J.-L., Veyrand, J., & Piantini, U. (2007). Characterisation and Simple Synthesis of S-[3-Hydroxy-1-propylpropyl]-L-cysteine. CHIMIA, 61(9), 533-535. Retrieved from [Link]

- Hendriks, W. H., et al. (2001). Importance of sulfate, cysteine and methionine as precursors to felinine synthesis by domestic cats (Felis catus). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 129(3), 211-216.

-

Hendriks, W.H., et al. (2001). Importance of sulfate, cysteine and methionine as precursors to felinine synthesis by domestic cats (Felis catus). Retrieved from [Link]

-

D'Andrea, L. D., & De Luca, S. (2017). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Chemistry, 23(2), 224-233. Retrieved from [Link]

- Luisier, J.-L., Veyrand, J., & Piantini, U. (2007). Characterisation and Simple Synthesis of S-[3-Hydroxy-1-propylpropyl]-L-cysteine. CHIMIA International Journal for Chemistry, 61(9), 533-535.

-

Hendriks, W. H., Tarttelin, M. F., & Moughan, P. J. (1995). Twenty-four hour felinine [corrected] excretion patterns in entire and castrated cats. Physiology & Behavior, 58(3), 467-469. Retrieved from [Link]

-

De Luca, S., et al. (2016). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. ResearchGate. Retrieved from [Link]

-

Blank, I., et al. (2001). Analysis of a model reaction system containing cysteine and (E)-2-methyl-2-butenal, (E)-2-hexenal, or mesityl oxide. Journal of Agricultural and Food Chemistry, 49(5), 2376-2383. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 107774684, N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine. Retrieved from [Link].

- Rutherfurd, S. M., et al. (2007). Felinine stability in the presence of selected urine compounds. Amino Acids, 32(2), 235-242.

-

ResearchGate. (2017). How to quench the tBu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? Retrieved from [Link]

-

Rutherfurd, S. M., et al. (2007). Felinine stability in the presence of selected urine compounds. PubMed. Retrieved from [Link]

-

Kim, S. U., et al. (2022). Non-enzymatic formation of isoprene and 2-methyl-3-buten-2-ol (2-MBO) by manganese. Scientific Reports, 12(1), 2419. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 164607, Felinine. Retrieved from [Link].

Sources

- 1. Felinine: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Twenty-four hour felinine [corrected] excretion patterns in entire and castrated cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repository.lsu.edu [repository.lsu.edu]

- 5. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Boc-L-felinine: Properties, Synthesis, and Applications

Introduction: Understanding the Significance of N-Boc-L-felinine

In the landscape of chemical biology and drug development, the precise control of reactive functional groups is paramount. This guide provides a comprehensive technical overview of this compound, a protected derivative of the naturally occurring sulfur-containing amino acid, L-felinine.

L-felinine, chemically known as (2R)-2-amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid, is a fascinating molecule predominantly found in the urine of felines.[1][2] It serves as a crucial precursor to the putative cat pheromone 3-mercapto-3-methylbutan-1-ol (MMB), playing a significant role in feline chemical communication and territorial marking.[3][4] The biosynthesis of felinine is a complex enzymatic process, and its high excretion rate in male cats suggests a considerable impact on their sulfur amino acid metabolism.[5][6]

The strategic protection of L-felinine's alpha-amino group with the tert-butyloxycarbonyl (Boc) group yields this compound. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry. Its key advantage lies in its stability under a wide range of conditions, including basic and nucleophilic environments, yet it can be readily removed under mild acidic conditions.[7] This orthogonality allows for selective chemical modifications at other sites of the molecule, such as the carboxylic acid or the hydroxyl group of the side chain.

This guide will delve into the chemical structure and properties of this compound, provide a detailed representative protocol for its synthesis, outline methods for its characterization, and discuss its potential applications for researchers, scientists, and drug development professionals. It is important to note that while this compound is commercially available as a synthetic intermediate, detailed experimental characterization data is not extensively published in peer-reviewed literature. Therefore, this guide will also draw upon established principles and data from analogous N-Boc-protected amino acids to provide a thorough technical profile.

PART 1: Chemical Properties and Structure of this compound

The introduction of the bulky, lipophilic Boc group significantly alters the physicochemical properties of the parent L-felinine molecule. The structure combines the unique thioether side chain of felinine with the widely used carbamate protecting group.

Chemical Structure:

Caption: General workflow for the synthesis of this compound.

PART 3: Structural Elucidation and Characterization

The definitive identification and purity assessment of synthesized this compound would rely on a combination of standard spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Boc Group: A characteristic singlet integrating to 9 protons would appear in the upfield region, typically around 1.4-1.5 ppm.

-

Alpha-Proton: A multiplet corresponding to the chiral alpha-proton (CH-N) would be expected between 4.0-4.5 ppm.

-

Beta-Protons: The two diastereotopic protons of the CH₂ group adjacent to the sulfur atom would likely appear as distinct multiplets.

-

Side Chain Protons: The methyl groups on the quaternary carbon would present as singlets, and the methylene groups would show as multiplets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons around 28 ppm. The carbamate carbonyl carbon signal would appear around 155 ppm. [8]* Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid would be observed further downfield, typically in the range of 170-175 ppm.

-

Alpha-Carbon: The chiral alpha-carbon signal would be expected around 55-60 ppm.

-

Side Chain Carbons: The remaining carbons of the felinine side chain would have distinct signals in the aliphatic region.

IR (Infrared) Spectroscopy:

-

N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C=O Stretches: Two strong carbonyl absorption bands would be prominent. The carbamate C=O stretch is typically found around 1680-1720 cm⁻¹, while the carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹. [9]* O-H Stretch: A broad absorption from the carboxylic acid O-H and the side-chain alcohol O-H would be present, typically in the 2500-3300 cm⁻¹ region.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ corresponding to aliphatic C-H bonds.

MS (Mass Spectrometry):

-

Electrospray ionization (ESI) mass spectrometry would be ideal for this molecule. In positive ion mode, the [M+H]⁺ ion would be expected at m/z 308.4. In negative ion mode, the [M-H]⁻ ion would be at m/z 306.4. A common fragmentation pattern for Boc-protected compounds is the loss of the tert-butyl group or isobutylene, leading to a significant fragment ion.

Characterization Workflow Diagram

Caption: A logical workflow for the structural characterization of this compound.

PART 4: Potential Applications in Research and Drug Development

The primary and most direct application of this compound is as a protected building block in organic synthesis .

-

Synthesis of Felinine-Containing Peptides: The Boc-protected form allows for the incorporation of the unique felinine side chain into peptide sequences using standard peptide coupling methodologies. The amino group is rendered unreactive, enabling the activation of the carboxyl group for amide bond formation without self-polymerization. Subsequent deprotection of the Boc group under acidic conditions reveals the N-terminus for further chain elongation.

-

Derivatization of the Felinine Molecule: With the nucleophilic amino group masked, chemists can selectively perform reactions on the carboxylic acid or the terminal hydroxyl group of the side chain. This could include esterification, amidation at the C-terminus, or etherification of the hydroxyl group to create novel felinine analogs for biological screening or as probes for studying its metabolic pathways.

-

Investigating Biological Pathways: While L-felinine itself is a key biological molecule, its free amino group can be reactive in certain in vitro assays. This compound could serve as a more stable precursor that can be introduced into a system, with the potential for the Boc group to be cleaved by cellular processes or by design, releasing L-felinine at a specific point. However, there is currently no published research demonstrating this application.

-

Drug Discovery Context: While there are no documented direct therapeutic applications of this compound, the broader class of modified amino acids is central to drug discovery. The unique thioether and tertiary alcohol functionalities of the felinine side chain could be of interest in designing enzyme inhibitors or other therapeutic agents. This compound would be the key starting material for incorporating this novel scaffold into medicinal chemistry programs.

Conclusion

This compound is a valuable synthetic intermediate that combines the biologically significant structure of L-felinine with the robust and versatile Boc protecting group. This guide has outlined its chemical properties, provided a representative synthesis protocol based on established chemical principles, and predicted its key characterization features. Its primary utility lies in providing synthetic chemists with a tool to incorporate the unique felinine moiety into more complex molecules, such as peptides and other derivatives, for research in chemical biology and drug discovery. The lack of extensive published experimental data underscores an opportunity for further research to fully characterize this compound and explore its potential applications.

References

-

Miyazaki, M., Yamashita, T., Taira, H., & Suzuki, A. (2007). The Biological Function of Cauxin, a Major Urinary Protein of the Domestic Cat (Felis catus). In Chemical Signals in Vertebrates 11 (pp. 51-60). Springer, Boston, MA. [Link]

-

Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588. [Link]

-

Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chemistry & biology, 13(10), 1071-1079. [Link]

-

Dewein Chemical. This compound. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Hendriks, W. H., Rutherfurd, S. M., & Rutherfurd-Markwick, K. J. (2001). Importance of sulfate, cysteine and methionine as precursors to felinine synthesis by domestic cats (Felis catus). Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 129(2-3), 371-380. [Link]

-

PubChem. Felinine. [Link]

-

PubChem. N-Boc-L-valine. [Link]

-

Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. PubMed. [Link]

-

Hendriks, W. H., Harding, D. R. K., & Rutherfurd-Markwick, K. J. (2002). Isolation and characterization of a felinine-containing peptide from the blood of the domestic cat (Felis catus). Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 132(3), 555-562. [Link]

-

Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. [Link]

-

Rutherfurd, S. M., Kitson, T. M., Woolhouse, A. D., McGrath, M. C., & Hendriks, W. H. (2007). Felinine stability in the presence of selected urine compounds. Amino acids, 32(2), 235-242. [Link]

-

Wikipedia. Felinine. [Link]

-

Vedejs, E., & Fields, S. C. (1996). The Reactivity of the N-Boc Protecting Group. The Journal of Organic Chemistry, 61(10), 3206-3215. [Link]

-

ResearchGate. IR spectra of N-Boc-L-proline-L-serine-OMe 7. [Link]

-

PubChem. N-tert-Butoxycarbonyl-S-benzyl-L-cysteine. [Link]

-

PubChem. Felinine. [Link]

-

PubChem. L-Cysteine, N-((1,1-dimethylethoxy)carbonyl)-S-((4-methoxyphenyl)methyl)-. [Link]

- Google Patents.

- Google Patents.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 3. Felinine - Wikipedia [en.wikipedia.org]

- 4. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Felinine: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of a felinine-containing peptide from the blood of the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-acetyl-S-(3-hydroxypropyl-1-methyl)-l-cysteine | C9H17NO4S | CID 107774684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Biological Function of Felinine and Its Derivatives: From Biosynthesis to Biomarker

An In-Depth Technical Guide:

Executive Summary

Felinine, a sulfur-containing amino acid unique to the Felidae family, represents a fascinating and highly specific metabolic pathway with significant implications for animal communication, physiology, and clinical diagnostics.[1] Chemically identified as (R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, felinine is most recognized as the precursor to the potent volatile thiol, 3-mercapto-3-methylbutan-1-ol (MMB), a key component of the characteristic odor of cat urine used for territorial marking.[2][3][4] This guide provides a comprehensive technical overview of the felinine system, designed for researchers, scientists, and drug development professionals. We will dissect its intricate biosynthesis, explore its physiological roles in chemical signaling, detail the factors regulating its production, and present its emerging utility as a biomarker for feline renal health. Furthermore, this document furnishes detailed, field-proven protocols for the extraction, quantification, and functional analysis of felinine and its derivatives, providing a robust framework for future research and application.

Part 1: The Biochemistry of Felinine

Chemical Identity and Core Precursors

Felinine is a unique branched-chain sulfur amino acid.[5] Its synthesis is a multi-step process that begins with two fundamental building blocks: the sulfur-containing amino acid cysteine and the isoprenoid intermediate, isopentenyl pyrophosphate.[6] Cysteine is the more critical sulfur donor compared to methionine.[7] The isoprenoid component is derived from the same metabolic pool used for cholesterol synthesis, highlighting an interesting intersection of metabolic pathways.[1]

The Felinine Biosynthesis Pathway

The production of felinine is a spatially segregated process, initiating in the liver and culminating in the kidneys. This division of labor ensures controlled synthesis and secretion.

Step 1: Hepatic Phase - Glutathione Conjugation The pathway begins in the liver with a condensation reaction between glutathione (GSH) and isopentenyl pyrophosphate. This reaction forms 3-methylbutanol-glutathione (3-MBG).[2][4][8]

Step 2: Renal Processing - Enzymatic Cleavage Following its synthesis, 3-MBG is transported to the kidneys. Here, the enzyme γ-glutamyl transpeptidase (γ-GTP), located in the brush border of proximal epithelial tubular cells, cleaves the glutamate residue from 3-MBG, converting it to 3-methylbutanol-cysteinylglycine (MBCG).[2][4][9]

Step 3: The Cauxin-Mediated Final Step The final and rate-limiting step is catalyzed by carboxylesterase 5A, an enzyme more commonly known as cauxin .[2][10] Cauxin is a major urinary protein in cats that hydrolyzes the peptide bond in MBCG to release free felinine and glycine directly into the urine.[8][10][11] The expression and activity of cauxin are tightly regulated, directly controlling the amount of felinine excreted.[10][11] A minor portion of MBCG can be converted to N-acetylfelinine, which is found in lower concentrations in excretions.[2]

Caption: The felinine biosynthesis pathway, a two-organ process.

Part 2: Physiological Roles and Clinical Significance

Primary Function: A Precursor for Chemical Signaling

The principal biological role of felinine is to serve as a stable, non-volatile precursor for potent olfactory signaling molecules.[1][7] Upon excretion in urine and exposure to the environment, felinine undergoes slow degradation by microbial lyases to release volatile sulfur-containing compounds (thiols).[2][3]

The most significant of these derivatives is 3-mercapto-3-methylbutan-1-ol (MMB) , the compound largely responsible for the pungent, characteristic "catty" odor.[3][12] Other identified volatile derivatives include 3-mercapto-3-methylbutyl formate, 3-methyl-3-methylthio-1-butanol, and 3-methyl-3-(2-methyldisulfanyl)-1-butanol.[10][11][13]

These volatile thiols function as pheromones for:

-

Territorial Marking: Cats spray urine to delineate their territory, and the lingering scent of MMB serves as a clear signal to other felines.[8][11]

-

Intraspecies Communication: The specific scent profile can convey information about the individual's sex, age, health, and reproductive status.[8][10]

-

Interspecies Signaling: The odor of MMB is a powerful kairomone, inducing stress and panic responses in prey species like mice and rats. Felinine itself has been shown to cause miscarriages in pregnant mice, suggesting a direct physiological impact on prey populations.[3][12]

Regulation of Felinine Excretion

Felinine production is not static; it is dynamically regulated by several factors, making its concentration in urine highly variable.

-

Hormonal Control: Testosterone is a primary regulator of felinine synthesis.[2] Consequently, intact adult male cats excrete significantly higher levels of felinine than females or neutered males.[1][2]

-

Age-Dependent Production: Felinine and cauxin excretion begins around three months of age and increases with sexual maturation, correlating with the onset of territorial behaviors.[8][11]

-

Dietary Precursors: The availability of sulfur-containing amino acids, particularly cysteine, in the diet can directly impact the rate of felinine synthesis.[6][7]

| Cat Population | Mean Felinine Excretion Rate (mg/day) | Key Regulatory Factor |

| Intact Adult Males | ~95 mg/day[1] | High Testosterone, High Cauxin |

| Intact Adult Females | ~19 mg/day[1] | Low Testosterone, Low Cauxin |

| Neutered Males | Significantly lower than intact males[2] | Reduced Testosterone |

| Kittens (< 3 months) | Negligible[8] | Immature Endocrine System |

Table 1: Comparative Felinine Excretion Rates in Domestic Cats (Felis catus).

Clinical Relevance: A Window into Renal Health

The kidney's central role in the final stage of felinine synthesis makes its excretion a potential indicator of renal function. Recent studies have established a strong link between chronic kidney disease (CKD) and altered felinine metabolism.

In cats with progressive renal disease, urinary felinine levels are significantly decreased, while levels of the precursor 3-MBG increase.[14] This shift suggests that the damaged kidneys have a reduced capacity to perform the enzymatic conversions necessary to produce felinine, likely due to impaired γ-GTP and cauxin function in the proximal tubules.[9][14] This metabolic disruption directly correlates with the commonly observed weakening of urinary odor in cats with advanced CKD.[9][14] Therefore, quantifying the ratio of felinine to its precursors in urine could serve as a novel, non-invasive method for the early detection and monitoring of feline renal disease.

Part 3: Methodologies for Felinine Research

Investigating the felinine pathway requires precise and sensitive analytical techniques. The choice of methodology is dictated by the target molecule: non-volatile amino acids (felinine and precursors) or volatile thiols (MMB and derivatives).

Caption: A generalized experimental workflow for felinine analysis.

Protocol 1: Feline Urine Sample Collection and Preparation

Causality Statement: Proper sample collection and handling are paramount to prevent the degradation of target analytes and ensure data reproducibility. Ethical considerations are non-negotiable when working with live animals.

Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal research.[15][16][17]

Methodology:

-

Acclimation: House cats individually in metabolism cages to allow for adjustment and stress reduction.[7] Ensure adherence to all institutional and national guidelines for the care of laboratory animals.[15][18]

-

Collection: Collect urine samples via non-invasive methods, such as placement of hydrophobic litter in a clean litter box, or by ultrasound-guided cystocentesis for sterile samples.[19] Record the total volume collected over a 24-hour period for quantitative excretion studies.[7]

-

Initial Processing: Immediately after collection, centrifuge the urine at approximately 1000 x g for 8-10 minutes to pellet cellular debris.[19]

-

Stabilization & Storage: Transfer the supernatant to a clean, labeled cryovial. For analysis of felinine and its non-volatile precursors, samples should be immediately frozen and stored at -80°C to prevent enzymatic or microbial degradation.[20]

Protocol 2: Quantification of Felinine and Metabolites via LC-MS/MS

Causality Statement: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance, non-volatile small molecules like felinine in complex biological matrices. Its high sensitivity and specificity allow for precise measurement and differentiation of structurally similar metabolites.[21][22]

Methodology:

-

Sample Thawing & Dilution: Thaw frozen urine samples on ice. Dilute an aliquot of the urine with an appropriate buffer (e.g., a solution containing internal standards) to bring the analyte concentration within the calibrated range of the instrument.

-

Chromatographic Separation: Inject the diluted sample onto an ultra-high-performance liquid chromatography (UHPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column) to separate felinine, MBG, and MBCG from other urinary components.

-

Mass Spectrometry Detection: Interface the UHPLC with a tandem mass spectrometer (e.g., a quadrupole orbitrap or triple quadrupole) operating in electrospray ionization (ESI) positive mode.

-

Quantification: Monitor for specific precursor-to-product ion transitions for each analyte in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode. For example, quantify felinine using its unique mass transition.

-

Data Analysis: Generate a standard curve using certified reference materials for each analyte. Calculate the concentration of each metabolite in the unknown samples by interpolating their peak areas against the standard curve.[14][21]

Protocol 3: Analysis of Volatile Derivatives by Headspace GC-MS

Causality Statement: The pheromonal function of the felinine system is mediated by its volatile derivatives. Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for separating and identifying these low-boiling-point compounds. Headspace analysis is employed to sample the vapor phase above the urine without injecting the complex liquid matrix, protecting the instrument and improving sensitivity for volatile analytes.[11][23]

Methodology:

-

Sample Preparation: Place a precise volume (e.g., 1 mL) of fresh or freshly thawed urine into a headspace vial. Seal the vial with a septum cap.

-

Incubation: Place the vial in an autosampler equipped with an incubator. Heat the sample at a controlled temperature (e.g., 60-80°C) for a specific duration to allow volatile compounds to partition into the gas phase (the headspace).

-

Headspace Injection: The autosampler syringe, heated to prevent condensation, will automatically withdraw a known volume of the headspace gas and inject it into the GC inlet.

-

Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., a DB-5ms) based on their boiling points and chemical properties. A temperature gradient program is used to achieve optimal separation.

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a chemical fingerprint for identification.

-

Compound Identification: Identify MMB and other felinine derivatives by comparing their retention times and mass spectra to those of authentic chemical standards and by searching against a spectral library (e.g., NIST).[11][13][14]

Part 4: Future Directions and Drug Development Implications

The study of felinine and its derivatives offers several promising avenues for both basic research and commercial application.

-

Non-Invasive Diagnostics: The strong correlation between the urinary felinine/precursor ratio and renal disease progression positions this pathway as a source for novel, non-invasive biomarkers.[9][14] Developing a rapid, point-of-care assay for these metabolites could revolutionize the management of feline CKD, a leading cause of morbidity in aging cats.[24]

-

Therapeutic Targets for Odor Control: For the pet care industry, the felinine pathway presents a specific target for odor management. The development of safe, orally administered inhibitors of the cauxin enzyme could be incorporated into cat food or treats.[8] Such a product would prevent the formation of felinine in the urine, thereby eliminating the precursor for the malodorous MMB without altering other essential physiological processes.[6][8]

-

Pheromonatherapy and Behavioral Science: A deeper understanding of the specific behavioral responses elicited by MMB and other minor volatile derivatives could lead to the development of more sophisticated synthetic pheromone products (pheromonatherapy).[3] These could be used to manage undesirable behaviors like inappropriate urination and aggression or to reduce stress in multi-cat households.

References

-

Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A Major Urinary Protein of the Domestic Cat Regulates the Production of Felinine, a Putative Pheromone Precursor. Chemistry & Biology, 13(10), 1071–1079. [Link]

-

Wikipedia. (n.d.). Felinine. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chemistry & Biology, 13(10), 1071-9. [Link]

-

Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-8. [Link]

-

Wikipedia. (n.d.). Cat pheromone. In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Wikiwand. (n.d.). Felinine. Retrieved January 12, 2026, from [Link]

-

The Biological Function of Cauxin, a Major Urinary Protein of the Domestic Cat (Felis catus). (n.d.). Retrieved January 12, 2026, from [Link]

-

Hendriks, W. H., Rutherfurd, S. M., & Rutherfurd, K. J. (2001). Importance of sulfate, cysteine and methionine as precursors to felinine synthesis by domestic cats (Felis catus). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 129(3), 211-216. [Link]

-

Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, Y., Soeta, S., Taira, H., & Suzuki, A. (2006). A Major Urinary Protein of the Domestic Cat Regulates the Production of Felinine, a Putative Pheromone Precursor. ResearchGate. [Link]

-

RIKEN. (2006, December 8). How cats produce their distinctive smell. RIKEN Research. [Link]

-

Futsuta, A., Hojo, W., Miyazaki, T., Yamashita, T., & Miyazaki, M. (2018). LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus). Journal of Chromatography B, 1072, 94-99. [Link]

-

Burger, B. V. (2018). Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review. Molecules, 23(10), 2465. [Link]

-

Ichizawa, S., Miyazaki, T., Hojo, W., Yamashita, T., & Miyazaki, M. (2025). Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. Journal of Veterinary Medical Science, 87(1), 61-67. [Link]

-

Vet Advantage. (n.d.). The Feline Factor. Retrieved January 12, 2026, from [Link]

-

Jewell, D. E., Yu, Y., & Fascetti, A. J. (2017). Feline urine metabolomic signature: characterization of low-molecular-weight substances in urine from domestic cats. Journal of Feline Medicine and Surgery, 19(4), 415-425. [Link]

-

Ichizawa, S., Miyazaki, T., Hojo, W., Yamashita, T., & Miyazaki, M. (2025). Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. Journal of Veterinary Medical Science, 87(1), 61-67. [Link]

-

MEL Science. (n.d.). Cats rule the world with the help of chemistry. Retrieved January 12, 2026, from [Link]

-

Liu, S., Chen, Y., et al. (2023). Plasma metabolomics identifies metabolic alterations associated with the growth and development of cat. Animal Models and Experimental Medicine, 6(4), 313-323. [Link]

-

ResearchGate. (n.d.). Chemical Structures of Felinine-Related Molecules Discussed in This Paper. Retrieved January 12, 2026, from [Link]

-

EveryCat Health Foundation. (n.d.). Cat Health Research Library. Retrieved January 12, 2026, from [Link]

-

Vanden Broecke, A., et al. (2024). Optimization and validation of metabolomics methods for feline urine and serum towards application in veterinary medicine. ResearchGate. [Link]

-

LeGrange, C., et al. (2024). Analytical validation of a novel agglutination immunoassay for the quantification of cystatin B in canine and feline urine. Veterinary Clinical Pathology. [Link]

-

Rizzoli, M., et al. (2006). Analysis of canine and feline blood samples using the Kuadro in-house wet-reagent chemistry analyser. Veterinary Clinical Pathology, 35(2), 203-209. [Link]

-

Hasler-Eller, M. B. (2000). Domestic Cats as Laboratory Animals. The UFAW Handbook on the Care and Management of Laboratory and Other Research Animals, 391-404. [Link]

-

Canadian Council on Animal Care. (n.d.). Cats. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (n.d.). Felinine. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Laboratory Guidelines for Animal Care. Retrieved January 12, 2026, from [Link]

-

Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. Laboratory Animals, 52(2), 135-141. [Link]

-

Kilkenny, C., et al. (2010). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. PLoS Biology, 8(6), e1000412. [Link]

Sources

- 1. Felinine: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Felinine - Wikipedia [en.wikipedia.org]

- 3. Cat pheromone - Wikipedia [en.wikipedia.org]

- 4. felinine - Wikiwand [wikiwand.com]

- 5. felinine | Semantic Scholar [semanticscholar.org]

- 6. Buy Felinine | 471-09-0 | >98% [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. How cats produce their distinctive smell | RIKEN [riken.jp]

- 9. Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cats rule the world with the help of chemistry | MEL Chemistry [melscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PREPARE: guidelines for planning animal research and testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Domestic Cats as Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Feline urine metabolomic signature: characterization of low-molecular-weight substances in urine from domestic cats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analytical validation of a novel agglutination immunoassay for the quantification of cystatin B in canine and feline urine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. vet-advantage.com [vet-advantage.com]

N-Boc-L-Felinine: A Technical Guide to Investigating its Potential Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-L-felinine, a derivative of the naturally occurring sulfur-containing amino acid L-felinine, presents a novel chemical entity with unexplored biological potential. L-felinine, found in the urine of felines, is a key precursor to pheromonal compounds and is intrinsically linked to feline chemical communication. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the amino functionality of L-felinine fundamentally alters its chemical properties, suggesting a modified pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known biochemistry of L-felinine and posits a hypothetical mechanism of action for this compound, considering its potential as a prodrug or a stabilized analogue. Furthermore, this document outlines detailed experimental protocols to enable researchers to systematically investigate these hypotheses, offering a roadmap for elucidating the biological role of this synthetic amino acid derivative.

Introduction: The Biological Landscape of L-Felinine

L-felinine is a unique amino acid found predominantly in the urine of species belonging to the Felidae family.[1][2] Its biological significance is primarily understood in the context of chemical signaling, where it serves as a precursor to volatile sulfur-containing compounds that act as pheromones.[3][4] The biosynthesis of L-felinine is a multi-step enzymatic process primarily occurring in the liver and kidneys.[1][5]

The production of felinine is regulated by the enzyme cauxin, a carboxylesterase found in high concentrations in cat urine.[6] Cauxin hydrolyzes the precursor 3-methylbutanol-cysteinylglycine (3-MBCG) to yield felinine and glycine.[3][7] Felinine excretion is notably higher in intact male cats, with levels influenced by testosterone. Once excreted, felinine undergoes slow degradation to release the volatile pheromone 3-mercapto-3-methylbutan-1-ol (MMB), which is responsible for the characteristic odor of cat urine and plays a role in territorial marking.[4][6]

Biosynthesis of L-Felinine

The biosynthetic pathway of L-felinine is a crucial aspect to consider when proposing a mechanism of action for its N-Boc derivative. The key steps are:

-

Hepatic Synthesis of 3-Methylbutanol-glutathione (3-MBG): The pathway initiates in the liver with the condensation of glutathione and isopentenyl pyrophosphate.[1]

-

Conversion to 3-Methylbutanol-cysteinylglycine (3-MBCG): In the kidneys, the enzyme γ-glutamyl transpeptidase (γ-GTP) converts 3-MBG to 3-MBCG.[1][5]

-

Hydrolysis by Cauxin: The final step involves the hydrolysis of 3-MBCG by cauxin, a carboxylesterase, to produce L-felinine and glycine.[3][7]

Caption: Biosynthetic pathway of L-Felinine.

The N-Boc Protecting Group: Chemical Implications for Biological Activity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[8][9] Its primary function is to prevent the nucleophilic amino group from participating in unwanted side reactions. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, but is readily cleaved under acidic conditions.[9][]

The introduction of the N-Boc group to L-felinine is expected to have several significant consequences for its biological behavior:

-

Increased Lipophilicity: The bulky and nonpolar tert-butyl group will increase the overall lipophilicity of the molecule. This could enhance its ability to cross cell membranes and potentially alter its distribution in biological tissues.

-

Steric Hindrance: The presence of the Boc group will introduce significant steric bulk around the amino group, which could inhibit or prevent its interaction with biological targets that recognize the free amine of L-felinine.

-

Prodrug Potential: this compound could act as a prodrug. The Boc group may be cleaved in specific biological compartments, such as acidic environments within cells or tissues, or by certain enzymes, to release the active L-felinine.[11]

Hypothetical Mechanisms of Action for this compound

Given the absence of direct experimental data, we propose two primary hypothetical mechanisms of action for this compound in biological systems. These hypotheses are grounded in the known biochemistry of L-felinine and the chemical properties of the N-Boc group.

Hypothesis 1: this compound as a Stabilized Analogue and Modulator of Felinine Metabolism

In this scenario, this compound is considered a more stable form of L-felinine that resists immediate metabolic breakdown. The Boc group would protect the amino group from enzymatic modification, potentially leading to a longer biological half-life.

Proposed Mechanism:

-

Systemic Distribution: Due to its increased lipophilicity, this compound may exhibit altered absorption and distribution profiles compared to L-felinine.

-

Inhibition of Felinine Degradation: The protected amino group would prevent N-acetylation, a known metabolic pathway for felinine.[1]

-

Modulation of Cauxin Activity: this compound could potentially act as a competitive inhibitor or an allosteric modulator of cauxin, the key enzyme in felinine production. This would depend on whether the N-terminal of the substrate is critical for enzyme binding.

-

Altered Pheromone Production: By influencing the concentration of available L-felinine, this compound could indirectly modulate the production of the volatile pheromone MMB.

Caption: Hypothesis 1: Modulation of Felinine Metabolism.

Hypothesis 2: this compound as a Prodrug for Targeted Delivery of L-Felinine

This hypothesis considers this compound as a carrier molecule that delivers L-felinine to specific biological targets. The cleavage of the Boc group would be a critical step for its activity.

Proposed Mechanism:

-

Cellular Uptake: The increased lipophilicity of this compound may facilitate its passive diffusion across cell membranes.

-

Intracellular Deprotection: The Boc group could be removed in acidic intracellular compartments, such as lysosomes or endosomes, or by specific esterases.[11]

-

Release of L-Felinine: The localized release of L-felinine could lead to high intracellular concentrations, potentially triggering downstream signaling events not observed with extracellular administration of L-felinine.

-

Interaction with Novel Targets: The intracellularly generated L-felinine may interact with previously unidentified intracellular targets, leading to novel biological effects.

Caption: Hypothesis 2: Prodrug Mechanism.

Experimental Protocols for Investigating the Mechanism of Action

To validate the proposed hypotheses, a series of well-defined experiments are required. The following protocols provide a framework for researchers to systematically investigate the biological effects of this compound.

In Vitro Characterization

Objective: To determine the physicochemical properties and in vitro stability of this compound.

Protocol 1: Stability Assay

-

Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2.0 to 8.0.

-

Incubation: Incubate this compound at a known concentration in each buffer at 37°C.

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and the appearance of L-felinine.

-

Data Interpretation: Determine the rate of hydrolysis of the Boc group as a function of pH.

Protocol 2: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

-

Compound Application: Apply this compound and L-felinine (as a control) to the apical side of the monolayer.

-

Sampling: Collect samples from the basolateral side at various time points.

-

Analysis: Quantify the amount of compound that has crossed the monolayer using LC-MS/MS.

-

Data Interpretation: Calculate the apparent permeability coefficient (Papp) to assess the potential for oral absorption and membrane permeability.

Enzymatic Assays

Objective: To investigate the interaction of this compound with key enzymes in the felinine metabolic pathway.

Protocol 3: Cauxin Inhibition Assay

-

Enzyme and Substrate Preparation: Purify or obtain recombinant cauxin. Prepare a solution of the substrate, 3-MBCG.

-

Assay Setup: In a microplate format, combine cauxin, 3-MBCG, and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection: Measure the production of L-felinine using a suitable method, such as HPLC or a colorimetric assay for free amines.

-

Data Analysis: Determine the IC50 value of this compound for cauxin activity.

Cell-Based Assays

Objective: To evaluate the effects of this compound on cellular functions.

Protocol 4: Cellular Uptake and Deprotection

-

Cell Culture: Culture a relevant cell line (e.g., kidney epithelial cells) in appropriate media.

-

Treatment: Treat the cells with this compound for various time periods.

-

Cell Lysis: Lyse the cells and separate the cytosolic and organellar fractions.

-

Analysis: Quantify the intracellular concentrations of this compound and L-felinine in each fraction using LC-MS/MS.

-

Data Interpretation: Determine the rate of cellular uptake and the subcellular localization of deprotection.

Protocol 5: Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and L-felinine.

-

Incubation: Incubate for 24-72 hours.

-

Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.

-

Data Analysis: Determine the CC50 (half-maximal cytotoxic concentration) for each compound.

Summary and Future Directions

This compound represents a chemically modified version of a biologically significant amino acid. While its precise mechanism of action remains to be elucidated, this guide provides a theoretical framework and practical experimental approaches for its investigation. The proposed hypotheses of this compound acting as a stabilized analogue or a prodrug offer distinct avenues for research.

Future studies should focus on the synthesis of radiolabeled this compound to facilitate in vivo pharmacokinetic and biodistribution studies. Furthermore, identifying the specific enzymes responsible for Boc group cleavage in biological systems will be crucial for understanding its prodrug potential. The exploration of this compound's effects in animal models of feline behavior and physiology could also provide valuable insights into its potential applications. The systematic approach outlined in this guide will be instrumental in uncovering the biological role of this novel compound and its potential as a research tool or therapeutic agent.

References

-

Felinine - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Hendriks, W. H., Moughan, P. J., Tarttelin, M. F., & Woolhouse, A. D. (1995). Felinine: a urinary amino acid of Felidae. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 112(4), 581-588. [Link]

-

Rutherfurd, K. J., Rutherfurd, S. M., Moughan, P. J., & Hendriks, W. H. (2002). Isolation and Characterization of a Felinine-containing Peptide from the Blood of the Domestic Cat (Felis catus). Journal of Biological Chemistry, 277(1), 114-119. [Link]

-

Miyazaki, M., Yamashita, T., Suzuki, Y., Saito, K., Soeta, S., Taira, H., & Suzuki, A. (2006). A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor. Chemistry & biology, 13(10), 1071–1079. [Link]

-

Sato, M., et al. (2021). Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor. Journal of Veterinary Medical Science, 83(8), 1254-1261. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Boc-protected bicycloproline. Organic letters, 9(12), 2353–2356. [Link]

-

Cat pheromone - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

RIKEN. (2006). How cats produce their distinctive smell. Retrieved January 12, 2026, from [Link]

-

Deng, P., et al. (2017). Feline urine metabolomic signature: characterization of low-molecular-weight substances in urine from domestic cats. PLoS One, 12(4), e0175225. [Link]

-

Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis, 343(6-7), 527-546. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 12, 2026, from [Link]

-

Kasper, L., et al. (2012). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 77(23), 10884-10890. [Link]

Sources

- 1. Felinine - Wikipedia [en.wikipedia.org]

- 2. Felinine: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy Felinine | 471-09-0 | >98% [smolecule.com]

- 4. Cat pheromone - Wikipedia [en.wikipedia.org]

- 5. Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How cats produce their distinctive smell | RIKEN [riken.jp]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of N-Boc-L-Felinine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of N-Boc-L-felinine, a specialized amino acid derivative, for researchers, scientists, and professionals in drug development. This document details its commercial availability, synthesis, purification, and potential applications, offering field-proven insights and methodologies.

Introduction: The Significance of Felinine and its N-Boc Derivative

Felinine, a sulfur-containing amino acid found in the urine of felines, plays a crucial role in chemical communication as a precursor to a putative pheromone.[1][2][3] Its unique structure, featuring a hydroxylated isoamyl group attached to the sulfur atom of cysteine, makes it a molecule of interest for various biochemical studies. The N-tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis and medicinal chemistry to prevent unwanted reactions at the amino group, enhancing the utility of amino acids as building blocks in complex molecular synthesis.[4][5] this compound, therefore, represents a valuable tool for researchers looking to incorporate the unique structural features of felinine into novel peptides or other bioactive molecules.

Commercial Sourcing of this compound

This compound is commercially available from several specialized chemical suppliers, facilitating its use in research and development. The compound is typically supplied as a high-purity solid for laboratory use.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Additional Information |

| Toronto Research Chemicals (via Fisher Scientific) | 879207-98-4 | C13H25NO5S | 307.41 g/mol | Available in research quantities.[6] |

| Santa Cruz Biotechnology | 879207-98-4 | C13H25NO5S | 307.41 g/mol | Offered as a biochemical for proteomics research. |

| Chemlyte Solutions | 879207-98-4 | C13H25NO5S | 307.41 g/mol | Available for inquiry. |

Synthesis and Purification of this compound: A Methodological Overview

Conceptual Synthesis Pathway

The synthesis of this compound would logically proceed in two main stages: the synthesis of the precursor L-felinine, followed by the protection of its amino group with a Boc moiety.

Sources

- 1. Felinine - Wikipedia [en.wikipedia.org]

- 2. Felinine: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

N-Boc-L-felinine CAS number and molecular weight

An In-Depth Technical Guide to N-Boc-L-Felinine: Synthesis, Properties, and Applications

Introduction

This compound is the N-tert-butoxycarbonyl (Boc) protected derivative of L-felinine, a unique sulfur-containing amino acid. L-Felinine is endogenously produced by certain species within the Felidae family, including the domestic cat (Felis catus), and is a crucial precursor to the putative cat pheromone 3-mercapto-3-methylbutan-1-ol (MMB).[1][2] The addition of the Boc protecting group to the primary amine of L-felinine is a critical chemical modification that enables its use as a building block in solid-phase or solution-phase peptide synthesis. This guide provides a comprehensive overview of this compound, including its chemical identifiers, a detailed synthetic protocol, the biosynthesis of its parent compound, and its significance for researchers in chemical biology and drug development.

Chemical Identity and Properties

The fundamental characteristics of this compound are summarized below. These identifiers are essential for accurate sourcing, handling, and characterization of the compound in a research setting.

| Identifier | Value | Source |

| CAS Number | 879207-98-4 | [3][4] |

| Molecular Formula | C₁₃H₂₅NO₅S | [3] |

| Molecular Weight | 307.41 g/mol | Calculated |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-[(4-hydroxy-2-methylbutan-2-yl)sulfanyl]propanoic acid | [3] |

| Synonyms | N-[(1,1-Dimethylethoxy)carbonyl]-S-(3-hydroxy-1,1-dimethylpropyl)-L-cysteine | [3] |

Synthesis of this compound

The synthesis of this compound involves the protection of the α-amino group of L-felinine. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide chemistry due to its stability under various reaction conditions and its facile removal under moderately acidic conditions.[5] The following protocol describes a standard method for this transformation using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of L-Felinine

This protocol is based on well-established methods for the N-Boc protection of amino acids.[6][7]

Materials:

-

L-Felinine (precursor)

-

Di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride)

-

Dioxane

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Saturated citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Reaction flask and separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Dissolution: Dissolve L-felinine (1.0 equivalent) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.5 equivalents) to the solution to act as a base. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the L-felinine spot.

-

Work-up and Extraction:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~3 by the slow addition of a saturated citric acid solution.

-

Extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and then brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as an oil or a white solid.

-

Purification and Validation: Purify the crude product via flash column chromatography if necessary. The purity and identity of the final product should be validated using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the correct molecular weight and structure. This validation step is critical for ensuring the trustworthiness of the material for subsequent applications.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

The Precursor: Biosynthesis of L-Felinine

Understanding the origin of L-felinine provides crucial context for its biological significance. It is synthesized in the liver and kidneys of felines through a multi-step enzymatic pathway.[1][8]

-

Condensation: The pathway begins in the liver with the condensation of glutathione and isopentenyl pyrophosphate to form 3-methylbutanol-glutathione (3-MBG).[1]

-

Transport and Conversion: 3-MBG is transported to the kidneys, where the enzyme γ-glutamyl transpeptidase (γ-GTP) converts it to 3-methylbutanol-cysteinylglycine (MBCG).[1]

-

Hydrolysis by Cauxin: The final and rate-limiting step involves the hydrolysis of MBCG by a highly specific carboxylesterase enzyme known as cauxin, which is secreted into the urine.[2][8] This reaction cleaves the glycine residue, releasing L-felinine.[8]

The excretion of felinine is regulated by testosterone, leading to significantly higher concentrations in the urine of intact male cats compared to females or neutered males.[1]

L-Felinine Biosynthetic Pathway

Caption: The biosynthetic pathway of L-felinine in felines.

Applications in Research and Development

The primary utility of this compound is as a specialized amino acid building block for peptide synthesis.

-

Peptide Chemistry: Researchers can incorporate L-felinine into peptide sequences to investigate its role in protein structure and function or to develop novel peptide-based therapeutics. The Boc group prevents unwanted polymerization of the amino acid during the coupling steps of peptide synthesis.

-

Pheromone Research: L-Felinine is the direct precursor to the volatile thiol 3-mercapto-3-methylbutan-1-ol (MMB), a key component of feline territorial marking.[1] this compound can be used to synthesize stable, non-volatile probes or analogs to study the receptors and signaling pathways involved in feline chemical communication.

-

Metabolic Studies: The availability of isotope-labeled this compound would enable detailed metabolic studies to trace the fate of felinine and its derivatives in biological systems, building on research that shows its synthesis is dependent on dietary cystine.[9]

References

-

Wikipedia. Felinine. [Link]

-

Chemsrc. L-FELININE | CAS#:471-09-0. [Link]

-

Hendriks, W. H., et al. (2008). Urinary felinine excretion in intact male cats is increased by dietary cystine. PubMed. [Link]

-

PrepChem.com. Synthesis of Boc-valine. [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

Sources

- 1. Felinine - Wikipedia [en.wikipedia.org]

- 2. L-Felinine | 471-09-0 | FF23235 | Biosynth [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. L-FELININE | CAS#:471-09-0 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Buy Felinine | 471-09-0 | >98% [smolecule.com]

- 9. Urinary felinine excretion in intact male cats is increased by dietary cystine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-Boc-L-felinine

This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the structural confirmation and quality control of N-Boc-L-felinine, a key protected intermediate in the synthesis of L-felinine. As researchers in drug development and organic synthesis, the unambiguous characterization of such intermediates is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active compound. This document is structured not as a rigid template, but as a logical workflow, guiding the scientist from initial mass confirmation to the fine details of structural elucidation.

Introduction: The Significance of this compound

L-Felinine is a unique sulfur-containing amino acid found in the urine of felines (Felidae family).[1][2] Its biological role is linked to territorial marking, as it is a precursor to a putative pheromone.[1][3] The chemical synthesis of L-felinine and its analogues for research purposes often requires the use of protecting groups to prevent unwanted side reactions at the amine functionality. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines, making this compound a critical intermediate in these synthetic pathways.[4][5] Accurate characterization is therefore not merely procedural; it is a foundational requirement for successful synthesis.

The structure of this compound is presented below. Our analytical challenge is to confirm that the N-Boc group has been successfully installed on the L-felinine backbone and that the overall structure is intact.

(Structure of this compound)

Mass Spectrometry (MS): Confirming Molecular Identity

Expertise & Rationale: The first step in characterizing a synthetic product is to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. This provides a direct and highly accurate confirmation of the elemental composition.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 0.1-1.0 mg of the dried this compound sample in 1 mL of a suitable solvent, such as methanol or acetonitrile/water (50:50 v/v). The solvent choice should ensure complete dissolution and compatibility with the mobile phase.

-

Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is preferred as the amine and potential sodium adducts will readily protonate.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range of m/z 100-500 to ensure capture of the molecular ion and potential adducts.

-

Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to achieve mass accuracy within 5 ppm.

-

Data Presentation & Interpretation

The molecular formula for this compound is C₁₃H₂₅NO₅S. The expected monoisotopic mass can be precisely calculated. This calculated mass is the benchmark against which the experimental data is validated.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₂₆NO₅S⁺ | 308.1526 |

| [M+Na]⁺ | C₁₃H₂₅NNaO₅S⁺ | 330.1345 |